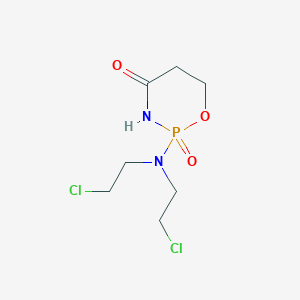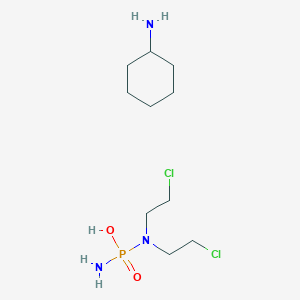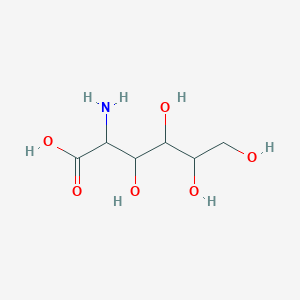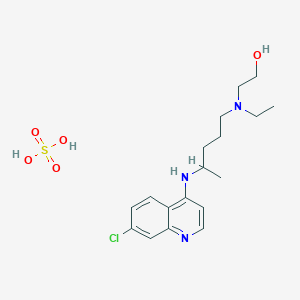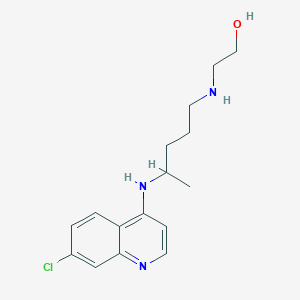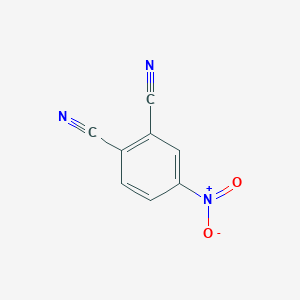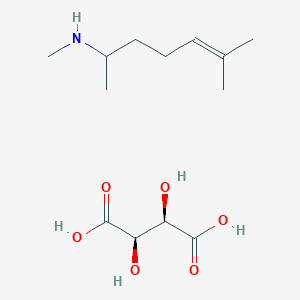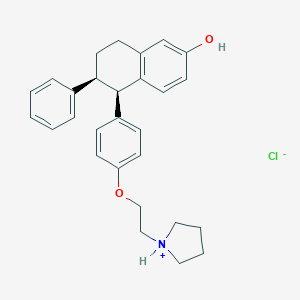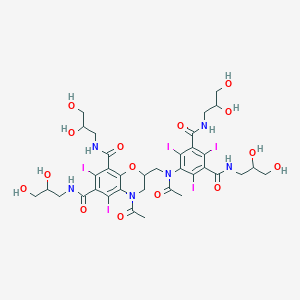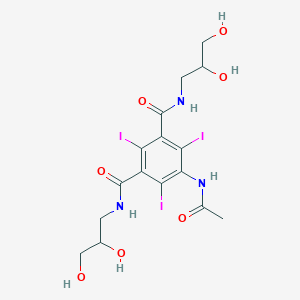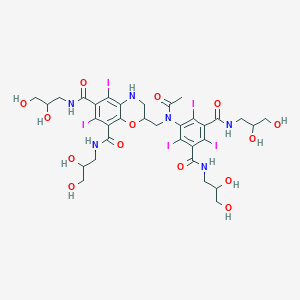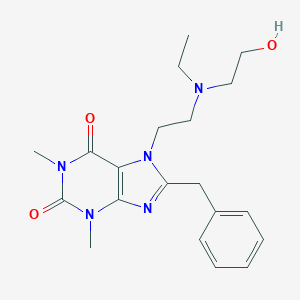
Bamifylline
Overview
Description
Bamifylline is a xanthine derivative that is used as a bronchodilator, anti-inflammatory, and anti-allergic agent. It is primarily used to treat respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Bamifylline has been used in the treatment of these respiratory diseases for more than 40 years. It is available in oral and intravenous formulations.
Scientific Research Applications
Treatment of Bronchial Asthma
Bamifylline is a methylxanthine derivative that has been indicated in the treatment of bronchial asthma . It has shown to improve the clinical signs, symptoms, and lung function in patients with severe bronchial asthma .
Treatment of Bronchospasm
Apart from bronchial asthma, Bamifylline is also used in the treatment of other conditions with bronchospasm . It carries out a bronchospasmolytic action on the smooth musculature and also blocks the action of the bronchoconstriction mediators .
Adenosine Receptor Antagonism
Bamifylline acts as a selective antagonist of the A1 adenosine receptor . This property makes it a potential candidate for research in the field of biochemistry, particularly in studies related to adenosine receptor function .
Xanthine Derivative Research
As a xanthine derivative, Bamifylline has a unique chemical structure that distinguishes it from other xanthines like theophylline . This makes it a valuable compound in xanthine research, contributing to our understanding of the biological significance of xanthines and their derivatives .
Pharmacological Research
Bamifylline’s diverse pharmacological properties make it a subject of interest in pharmacological research . Its interactions, mechanism of action, and potential side effects are areas of ongoing study .
Biochemical Research
Bamifylline’s role in biochemical research is significant due to its interaction with adenosine receptors . Its selective antagonism of the A1 adenosine receptor can provide insights into the human A1 adenosine receptor from molecular dynamics simulations .
Mechanism of Action
Target of Action
Bamifylline primarily targets the A1 adenosine receptors . These receptors play a crucial role in various physiological processes, including the regulation of heart rate and sleep, and the modulation of neurotransmitter release in the central nervous system .
Mode of Action
As a selective A1 adenosine receptor antagonist , Bamifylline binds to these receptors and inhibits their activity . This interaction blocks the action of adenosine, a neurotransmitter that can induce bronchoconstriction. By antagonizing the A1 adenosine receptors, Bamifylline helps to relax the smooth muscles in the airways, thereby alleviating symptoms of bronchial asthma and bronchospasm .
Biochemical Pathways
By blocking these receptors, Bamifylline may potentially influence these pathways .
Result of Action
The primary result of Bamifylline’s action is the relaxation of the bronchial smooth muscles , which helps to alleviate the symptoms of conditions like bronchial asthma and bronchospasm . By blocking the A1 adenosine receptors, Bamifylline prevents bronchoconstriction, improving airflow and reducing respiratory distress .
properties
IUPAC Name |
8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2/h5-9,26H,4,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUYEFBRTFASAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20684-06-4 (mono-hydrochloride), 3736-86-5 (unspecified HCl) | |
| Record name | Bamifylline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022642 | |
| Record name | Bamifylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bamifylline | |
CAS RN |
2016-63-9 | |
| Record name | Bamifylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bamifylline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamifylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bamifylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAMIFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTY15D026H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Bamifylline, like other methylxanthines such as theophylline and caffeine, acts as a competitive inhibitor of cyclic nucleotide phosphodiesterase V (PDE V). []
A: While bamifylline inhibits PDE V, it does so less potently than other xanthines. [] Its bronchodilatory effects are likely linked to a complex interplay of mechanisms, including potential anti-inflammatory actions, phosphoinositide 3-kinase inhibition, adenosine receptor antagonism, and modulation of histone deacetylases. []
A: Unlike theophylline and enprofylline, which show cardiostimulant effects, bamifylline lacks such properties and may even reduce heart rate and contractility in some models. [] This suggests a distinct mechanism influencing calcium movement across cardiac membranes. []
ANone: The molecular formula of bamifylline is C16H17N5O2, and its molecular weight is 311.34 g/mol.
ANone: The provided research papers primarily focus on bamifylline's pharmacological properties and analytical methods for its detection and quantification. Information regarding material compatibility and stability under various conditions is not extensively covered.
ANone: Bamifylline is primarily known for its pharmacological activity as a bronchodilator. The provided research papers do not indicate any inherent catalytic properties associated with this compound.
A: Yes, computational approaches like E-pharmacophore modeling and molecular docking have been used to assess bamifylline's potential as a SARS-CoV-2 main protease inhibitor. [, ] These studies suggest a strong binding affinity to the enzyme active site. [, ]
ANone: The research papers provided do not delve into specific SAR studies exploring the impact of structural modifications on bamifylline's activity, potency, or selectivity.
A: While specific stability data is limited in the provided research, bamifylline is formulated into oral tablets and suppositories for clinical use. [, ] Research highlights challenges in achieving consistent bioavailability due to variable absorption. []
ANone: The provided research papers primarily focus on bamifylline's pharmacological properties, analytical techniques, and a few case reports. Information regarding specific SHE regulations and compliance is not discussed.
A: Bamifylline is rapidly and extensively metabolized, primarily in the liver and kidneys, into various metabolites, including AC-119, which also exhibits pharmacological activity. [, , , ] It is excreted through urine and bile. [] Oral administration leads to variable bioavailability and significant interindividual variability in plasma levels. []
A: No evidence of bamifylline accumulation in the blood has been found after repeated doses as high as 900 mg administered every eight hours. []
A: The half-life of bamifylline in plasma ranges from 1.5 to 2 hours, considerably shorter than theophylline's half-life, which exceeds four hours. []
A: Clinical studies indicate bamifylline improves lung function, reduces symptoms like cough and dyspnea, and enhances exercise capacity in patients with chronic obstructive pulmonary disease (COPD). [, , ] It shows protective and curative effects against bronchospasm induced by allergens, comparable to theophylline. []
A: Case reports suggest bamifylline can improve symptoms and lung function in individuals with severe asthma who experience difficulties with oral theophylline treatment. [, ]
ANone: The research provided does not delve into specific resistance mechanisms related to bamifylline.
A: While generally considered safe, bamifylline may cause adverse effects such as gastric intolerance and skin reactions. [, , ] A fatal case of bamifylline intoxication has been reported. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



